molecular formula C12H14O5 B1437927 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid CAS No. 1039886-43-5

4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid

Cat. No. B1437927
CAS RN: 1039886-43-5
M. Wt: 238.24 g/mol
InChI Key: JDAJIKDCAQDRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid, also known as MOMB, is a novel organic compound with a variety of potential applications in the fields of science and medicine. It is a white crystalline solid that is soluble in water and organic solvents. MOMB has been studied extensively and has been found to have a range of interesting properties and potential uses.

Scientific Research Applications

Lignin Model Compound Studies

Research on β-O-4 bond cleavage during acidolysis of lignin model compounds provides valuable insights into the chemical behavior of complex phenolic structures similar to the one described. Yokoyama (2015) explored the acidolysis mechanism in dimeric non-phenolic β-O-4-type lignin model compounds, revealing the significance of the γ-hydroxymethyl group presence and confirming the hydride transfer mechanism in benzyl-cation-type intermediates. This study suggests potential applications in lignin valorization and understanding the reactivity of similar compounds in acidic environments T. Yokoyama, 2015.

Synthesis of Pharmaceutical Impurities

Saini et al. (2019) discussed novel methods for the synthesis of omeprazole, highlighting the formation of pharmaceutical impurities during the synthesis of proton pump inhibitors. This research into the chemical synthesis process and impurity formation can inform the synthesis and handling of similar complex molecules, including the targeted compound, to avoid undesired impurities and optimize yield S. Saini, C. Majee, G. Chakraborthy, Salahuddin, 2019.

Pharmacological Characteristics of Analogous Compounds

A review by Ingole et al. (2021) on the pharmacological characteristics of vanillic acid, a flavoring agent and an oxidized form of vanillin, suggests a wide range of uses in the cosmetics, food, and polymer sectors due to its antioxidant, anti-inflammatory, and neuroprotective properties. Similar investigations into the compound could reveal potential pharmacological and industrial applications A. Ingole et al., 2021.

properties

IUPAC Name

4-(2-methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-7-4-9(12(14)15)5-8(2)11(7)17-6-10(13)16-3/h4-5H,6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAJIKDCAQDRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)OC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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